molecular formula C16H16F3NO B8155356 (3'-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine

(3'-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8155356
M. Wt: 295.30 g/mol
InChI Key: HRWUCXLUGFHBLJ-UHFFFAOYSA-N
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Description

(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine is a complex organic compound characterized by the presence of a trifluoroethoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common method starts with the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its biological and chemical activities, as it can form stable complexes with various biomolecules and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity enhances its binding affinity in biological systems and its stability in chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-(3-methylphenyl)-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-11-3-2-4-12(7-11)13-5-6-15(14(8-13)9-20)21-10-16(17,18)19/h2-8H,9-10,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWUCXLUGFHBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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